molecular formula C8H18ClN B2473676 3,4-Dimethylazepane hydrochloride CAS No. 1823319-64-7

3,4-Dimethylazepane hydrochloride

Cat. No.: B2473676
CAS No.: 1823319-64-7
M. Wt: 163.69
InChI Key: QJBYKESVPMGFAA-UHFFFAOYSA-N
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Description

3,4-Dimethylazepane hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethyl-1-aminopentane with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,4-Dimethylazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the behavior of nitrogen-containing heterocycles.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylazepane hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the azepane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound, a seven-membered ring containing nitrogen.

    Piperidine: A six-membered nitrogen-containing ring, structurally similar but with different properties.

    Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical applications.

Uniqueness

3,4-Dimethylazepane hydrochloride is unique due to its specific substitution pattern on the azepane ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3,4-dimethylazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-3-5-9-6-8(7)2;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBYKESVPMGFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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